Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound notable for its potential applications in medicinal chemistry, particularly as a bioisostere for aromatic compounds. Its unique structure allows for improved solubility and modified pharmacokinetic properties, making it an attractive candidate in drug design and development.
This compound is classified under bicyclic carboxylic acids, specifically within the bicyclo[2.1.0]pentane series. It can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry.
The synthesis of Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves several key steps:
The reaction conditions usually require careful control of temperature and solvent choice to optimize yields and selectivity. Common solvents include dichloromethane or tetrahydrofuran due to their ability to solubilize reactants effectively.
Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid can participate in various chemical reactions:
The reaction conditions (temperature, pressure, and catalysts) play a crucial role in determining the efficiency and yield of these transformations.
The mechanism of action for Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid primarily revolves around its interactions with biological targets:
Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid has several scientific applications:
The synthesis of bicyclo[2.1.0]pentane (housane) scaffolds relies on strategic ring-forming reactions that generate high strain within the bicyclic framework. A robust approach involves intramolecular cyclization of pre-functionalized cyclopentane precursors. As demonstrated by Semeno et al., trisubstituted cyclopentane carboxylates bearing a leaving group at C-4 and a substituent at C-3 undergo lithium bis(trimethylsilyl)amide-mediated cyclization to form housane cores efficiently. This method enables scalable production (up to 80 grams) of functionalized housanes, including carboxylic acid derivatives [5] [8].
Alternative routes include ring-contraction strategies from larger bicyclic systems. For example, diazotization of bicyclo[3.1.0]hexan-2-one followed by thermal rearrangement yields bicyclo[2.1.0]pentane-2-carboxylic acid esters. This route provides access to both endo- and exo-stereoisomers, though stereochemical control requires careful optimization [10].
Table 1: Key Synthetic Routes to Bicyclo[2.1.0]Pentane Carboxylic Acids
Method | Key Reagent/Step | Scale Achieved | Limitations |
---|---|---|---|
Intramolecular Cyclization | LiHMDS, cyclization of C4-leaving group | 80 g | Requires stereoselective precursor synthesis |
Diazotization/Ring Contraction | Diazomethane, thermal rearrangement | Not specified | Mixture of stereoisomers |
Intramolecular cyclization is pivotal for constructing the strained housane system while incorporating carboxylic acid functionality. The process exploits the geometric constraints of cis-1,3-disubstituted cyclopentane precursors to force bond formation between C-1 and C-4, forming the central bridge of the housane. Lithium hexamethyldisilazide (LiHMDS) acts as a base to deprotonate the carboxylate, initiating nucleophilic displacement of the C-4 leaving group (e.g., halide or sulfonate) [5] [8].
The resulting strain significantly influences the physicochemical behavior of the carboxylic acid moiety. X-ray diffraction studies confirm that housane rings adopt a "flattened" conformation compared to cyclopentane, compressing bond angles around the bridgehead carbon. This distortion slightly elevates the acidity (pK~a~) of housane carboxylic acids relative to non-strained analogs. Despite this, housanes exhibit only marginal increases in hydrophilicity (ΔLogP = −0.07 to −0.25) [8].
Achieving the rel-(1S,3R,4R) configuration requires precise manipulation of precursor stereochemistry. The cyclization precursor’s chiral centers at C-3 and C-4 dictate the stereochemical outcome of housane formation. When the C-3 substituent (e.g., methoxy, amino) and C-4 leaving group adopt a cis-relationship on the cyclopentane ring, cyclization yields the trans-1,3-disubstituted housane. Conversely, a trans-configuration leads to the cis-housane isomer [5] [8].
X-ray crystallography confirms that trans-1,3-disubstituted housanes (e.g., rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid) adopt a rigid envelope conformation with the substituents locked in equatorial positions. This fixed geometry minimizes steric clashes and enhances structural predictability. For the 3-methoxy derivative, steric bulk of the methoxycarbonyl group further stabilizes the trans-diastereomer due to reduced van der Waals strain [8].
Table 2: Stereochemical Outcomes of Housane Cyclization
Precursor C3/C4 Configuration | Housane 1,3-Substitution Pattern | Relative Stability |
---|---|---|
cis | trans | Favored (lower steric strain) |
trans | cis | Less stable |
The carboxylic acid at C-1 and substituent at C-3 serve as versatile handles for further derivatization:
Carboxylic Acid Transformations: The bridgehead carboxyl group undergoes standard activation (e.g., via carbodiimide-mediated coupling) to form amides or esters. For example, housane-1-carboxylic acids react with ethyl chloroformate to form mixed anhydrides, which can be coupled with amines to yield bioactive γ-aminobutyric acid analogs [5] [7].
C-3 Functionalization: The 3-position accommodates diverse groups (e.g., tert-butoxycarbonylamino [CAS 2248307-21-1], methoxycarbonyl [CAS 34731-77-6], or iodinated heterocycles). The tert-butoxycarbonyl (Boc) group in precursors like (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid [CAS 2248307-21-1] can be deprotected to free amines for further coupling [1] [3].
Cross-Coupling Reactions: Halogenated housanes (e.g., 2-iodooxazole derivatives) participate in Suzuki or Stille couplings to introduce aryl or heteroaryl groups, expanding access to structurally complex analogs [6].
Notably, the high ring strain does not impede common transformations, enabling synthesis of advanced building blocks like rac-3-[(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carbonyl]-3,7-diazabicyclo[3.3.1]nonane [CSMB02152253734] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1